Chlorpheniramine N-oxide

Catalog No.
S864451
CAS No.
120244-82-8
M.F
C16H19ClN2O.2HCl
M. Wt
290.80 2 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine N-oxide

CAS Number

120244-82-8

Product Name

Chlorpheniramine N-oxide

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide

Molecular Formula

C16H19ClN2O.2HCl

Molecular Weight

290.80 2 36.46

InChI

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3

SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]

Synonyms

γ-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine N-Oxide Dihydrochloride;

Chlorpheniramine N-oxide is a derivative of chlorpheniramine, which is an antihistamine commonly used to relieve symptoms of allergies and the common cold. Its chemical formula is C16H19ClN2OC_{16}H_{19}ClN_{2}O, and it is classified as a metabolite of chlorpheniramine. Chlorpheniramine N-oxide possesses a unique structure that includes an additional oxygen atom attached to the nitrogen atom of the chlorpheniramine molecule, altering its pharmacological properties and biological activity compared to its parent compound .

Chlorpheniramine N-oxide is a metabolite of chlorpheniramine, a first-generation antihistamine medication commonly used to treat allergic rhinitis and other allergy symptoms []. While chlorpheniramine itself is the active ingredient in many medications, Chlorpheniramine N-oxide is formed in the body as a byproduct of chlorpheniramine metabolism by the liver [].

Typical of amine derivatives. These include oxidation, reduction, and substitution reactions. The presence of the N-oxide functional group makes it susceptible to nucleophilic attack, allowing for further functionalization. Additionally, it can participate in reactions involving cytochrome P450 enzymes, which are crucial for drug metabolism in the liver .

Chlorpheniramine N-oxide exhibits biological activity primarily as an antagonist of histamine H1 receptors. This action helps alleviate allergic symptoms by blocking the effects of histamine, a key mediator in allergic responses. Studies have shown that chlorpheniramine N-oxide retains some antihistaminic properties, although its efficacy may differ from that of chlorpheniramine itself due to variations in receptor binding affinity and metabolic pathways .

The synthesis of chlorpheniramine N-oxide typically involves the oxidation of chlorpheniramine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions must be controlled to ensure selective oxidation at the nitrogen atom without affecting other functional groups in the molecule. The process can be optimized for yield and purity depending on the desired application .

Chlorpheniramine N-oxide is primarily studied for its potential therapeutic applications in treating allergic conditions. It may also serve as a reference compound in pharmacological research due to its unique properties as a metabolite of chlorpheniramine. Additionally, its role in understanding metabolic pathways involving cytochrome P450 enzymes makes it valuable in toxicology and drug interaction studies .

Chlorpheniramine N-oxide shares structural similarities with several other antihistamines and their metabolites. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_{2}First-generation antihistamine, effective for allergies
DiphenhydramineC17H21NC_{17}H_{21}NAntihistamine with sedative effects; used for allergies
BrompheniramineC16H19BrN2C_{16}H_{19}BrN_{2}Similar antihistaminic properties; bromine substitution
PromethazineC17H20N2SC_{17}H_{20}N_{2}SAntihistamine with additional sedative and antiemetic effects
CetirizineC21H25ClN2C_{21}H_{25}ClN_{2}Second-generation antihistamine; less sedative effects

Of Chlorpheniramine N-oxide

PropertyValue
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Exact Mass290.1185909 Da
Monoisotopic Mass290.1185909 Da

Structural Characteristics and Functional Groups

Chlorpheniramine N-oxide possesses several distinctive structural features and functional groups that define its chemical behavior [1]. The compound contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom at position 2 [18]. This pyridine ring is connected to a central carbon atom, which serves as a junction point in the molecule [15].

The central carbon atom also connects to a chlorophenyl group, which consists of a benzene ring with a chlorine substituent at the para position (position 4) [18]. This chlorophenyl group contributes to the lipophilicity of the molecule and influences its interaction with biological systems [17]. The molecule also contains a propyl chain (three-carbon chain) that links the central carbon atom to a tertiary amine group [18].

The most distinctive feature of chlorpheniramine N-oxide is the N-oxide group, where the nitrogen atom of the tertiary amine bears a formal positive charge, and the oxygen atom carries a formal negative charge [18]. This N-oxide modification significantly alters the physicochemical properties of the compound compared to chlorpheniramine . The tertiary amine portion consists of nitrogen bonded to two methyl groups and the propyl chain, with the N-oxide modification [18].

Table 2: Structural Characteristics of Chlorpheniramine N-oxide

Structural ElementDescription
N-oxide GroupNitrogen atom with a formal positive charge and oxygen with a formal negative charge
Tertiary AmineNitrogen bonded to two methyl groups and one propyl chain, with N-oxide modification
Pyridine RingSix-membered aromatic heterocycle with one nitrogen atom at position 2
Chlorophenyl GroupBenzene ring with chlorine substituent at para position (position 4)
Chiral CenterCarbon atom connecting the pyridine ring and chlorophenyl group
Propyl ChainThree-carbon chain connecting the tertiary amine to the chiral center

Physical Properties and Appearance

Chlorpheniramine N-oxide typically appears as a white to off-white solid or crystalline powder at room temperature [9]. The compound is odorless and exists in a solid state under standard conditions (25°C and 1 atmosphere pressure) [9]. The physical appearance of chlorpheniramine N-oxide is similar to many pharmaceutical compounds, making visual identification alone insufficient for definitive characterization [3].

The topological polar surface area (TPSA) of chlorpheniramine N-oxide is approximately 31 Ų, which is a measure of the surface area occupied by polar atoms (oxygen and nitrogen) in the molecule [1]. This parameter is important for predicting membrane permeability and other transport properties [26]. The compound contains no hydrogen bond donors (0) and two hydrogen bond acceptors, which influence its interaction with solvents and biological systems [26].

Chlorpheniramine N-oxide has five rotatable bonds, contributing to its conformational flexibility [1]. This flexibility allows the molecule to adopt various spatial arrangements, which can affect its binding to receptors and other molecular interactions [26]. The compound's physical properties are influenced by its structural features, particularly the N-oxide group, which increases polarity compared to the parent compound chlorpheniramine .

Table 3: Physical Properties of Chlorpheniramine N-oxide

PropertyValue
AppearanceWhite to off-white solid/powder
State at Room TemperatureSolid
Topological Polar Surface Area31 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Stereochemistry and Enantiomeric Forms

Chlorpheniramine N-oxide contains one stereogenic center at the carbon atom that connects the pyridine ring and the chlorophenyl group [15]. This chiral center gives rise to two enantiomeric forms: R-chlorpheniramine N-oxide and S-chlorpheniramine N-oxide [15]. These enantiomers are mirror images of each other but are not superimposable, a property known as chirality [14].

The R-enantiomer of chlorpheniramine N-oxide exhibits negative optical rotation, while the S-enantiomer shows positive optical rotation [14]. This difference in optical activity is due to the different spatial arrangements of atoms around the chiral center, causing the enantiomers to rotate plane-polarized light in opposite directions [14]. The absolute configuration of these enantiomers has been determined using various techniques, including X-ray crystallography and circular dichroism spectroscopy [14].

Studies have shown that the R-enantiomer of chlorpheniramine N-oxide typically demonstrates higher antihistaminic activity compared to the S-enantiomer, similar to the parent compound chlorpheniramine [15]. This difference in biological activity is attributed to the stereoselective interaction with target receptors [15]. Chromatographic separation of these enantiomers is commonly achieved using chiral stationary phases, with the R-enantiomer typically eluting first on β-cyclodextrin columns [15].

Table 4: Comparative Analysis of Chlorpheniramine N-oxide Enantiomers

PropertyR-EnantiomerS-Enantiomer
Absolute ConfigurationRS
Optical RotationNegative (-)Positive (+)
Biological ActivityHigher antihistaminic activityLower antihistaminic activity
Chromatographic RetentionTypically elutes first on β-cyclodextrin columnsTypically elutes second on β-cyclodextrin columns

Spectroscopic Characteristics

Chlorpheniramine N-oxide exhibits distinctive spectroscopic characteristics that are valuable for its identification and structural elucidation [19]. In infrared (IR) spectroscopy, the compound shows characteristic absorption bands, including the N-O stretching vibration at approximately 1250-1300 cm⁻¹, which is a key indicator of the N-oxide group [19]. Additional significant IR bands include aromatic C=C stretching (1400-1600 cm⁻¹), C-N stretching (1000-1200 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹) [19].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about chlorpheniramine N-oxide [22]. In proton (¹H) NMR, the compound shows signals for aromatic protons in the range of 7.0-8.5 ppm, N-methyl protons at 2.8-3.2 ppm, methylene protons at 1.8-2.5 ppm, and the methine proton at 4.0-4.5 ppm [22]. Carbon-13 (¹³C) NMR reveals signals for aromatic carbons (120-150 ppm), N-methyl carbons (40-45 ppm), methylene carbons (25-35 ppm), and the methine carbon (45-50 ppm) [22].

Mass spectrometry (MS) of chlorpheniramine N-oxide typically shows a molecular ion peak at m/z 290, corresponding to its molecular weight [22]. Fragmentation patterns often include peaks at m/z 274 (loss of oxygen from the N-oxide group) and m/z 230 (loss of the N,N-dimethyl group) [22]. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at approximately 250-260 nm due to the pyridine ring and 220-230 nm attributed to the chlorophenyl group [10].

Table 5: Detailed Spectroscopic Data of Chlorpheniramine N-oxide

Spectroscopic MethodCharacteristic Signals
IR (cm⁻¹)N-O stretching: ~1250-1300; Aromatic C=C: ~1400-1600; C-N: ~1000-1200; C-Cl: ~700-800
UV-Vis (nm)Absorption maxima: ~250-260 (pyridine ring); ~220-230 (chlorophenyl ring)
¹H NMR (ppm)Aromatic protons: 7.0-8.5; N-methyl protons: 2.8-3.2; Methylene protons: 1.8-2.5; Methine proton: 4.0-4.5
¹³C NMR (ppm)Aromatic carbons: 120-150; N-methyl carbons: 40-45; Methylene carbons: 25-35; Methine carbon: 45-50
Mass Spectrometry (m/z)Molecular ion: 290; Fragment ions: 274 (loss of oxygen), 230 (loss of N,N-dimethyl group)

Solubility Profile

The solubility profile of chlorpheniramine N-oxide varies significantly across different solvents, reflecting its molecular structure and polarity [3]. The compound is slightly soluble in water, which is attributed to the presence of the polar N-oxide group that enhances hydrophilicity compared to the parent compound chlorpheniramine [3]. However, the presence of the chlorophenyl and pyridine rings contributes to lipophilicity, limiting its aqueous solubility [3].

Chlorpheniramine N-oxide demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) [3]. The compound is highly soluble in DMSO, making this solvent particularly useful for preparing stock solutions for analytical and research purposes [3]. Moderate solubility is observed in solvents of intermediate polarity, such as acetone and chloroform [3].

In contrast, chlorpheniramine N-oxide shows limited solubility in less polar solvents like diethyl ether and is practically insoluble in non-polar solvents such as n-hexane [3]. This solubility pattern is consistent with the compound's structural features, particularly the presence of both polar (N-oxide) and non-polar (aromatic rings) moieties [3]. The solubility characteristics of chlorpheniramine N-oxide are important considerations for analytical method development, formulation design, and purification processes [7].

Table 6: Solubility Profile of Chlorpheniramine N-oxide

SolventSolubility
WaterSlightly soluble
MethanolSoluble
EthanolSoluble
AcetoneModerately soluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Highly soluble
ChloroformModerately soluble
Diethyl EtherSlightly soluble
n-HexanePractically insoluble

Stability Parameters

Chlorpheniramine N-oxide exhibits specific stability characteristics that are important for its storage, handling, and analytical considerations . The compound is relatively stable at room temperature but may decompose when exposed to elevated temperatures for extended periods . Thermal stability studies indicate that degradation pathways may include reduction of the N-oxide group, potentially reverting to chlorpheniramine under certain conditions .

Photostability is another important consideration for chlorpheniramine N-oxide, as the compound shows sensitivity to light exposure . Protection from direct light is recommended during storage to prevent photodegradation, which can lead to the formation of various degradation products . The N-oxide group is particularly susceptible to photochemical reactions, which can alter the compound's chemical structure and properties .

The pH stability of chlorpheniramine N-oxide indicates that the compound is more stable in neutral to slightly acidic conditions [7]. In strongly acidic or basic media, hydrolysis reactions may occur, affecting the stability of the molecule [7]. The compound may also be incompatible with strong oxidizing agents that can further oxidize the molecule, as well as strong reducing agents that may reduce the N-oxide group . Proper storage conditions for chlorpheniramine N-oxide include keeping it in tightly closed containers in a cool, dry place away from light to maintain its chemical integrity .

Table 7: Stability Parameters of Chlorpheniramine N-oxide

ParameterDescription
Thermal StabilityRelatively stable at room temperature; Decomposes at elevated temperatures
PhotostabilitySensitive to light; Should be protected from direct light exposure
pH StabilityMore stable in neutral to slightly acidic conditions; May undergo hydrolysis in strongly acidic or basic media
Storage ConditionsStore in tightly closed containers; Keep in cool, dry place away from light
IncompatibilitiesStrong oxidizing agents; Strong reducing agents that may reduce the N-oxide group

The formation of Chlorpheniramine N-oxide from Chlorpheniramine involves the transfer of an oxygen atom to the tertiary amine nitrogen, converting it to an N-oxide functional group. Several mechanistic pathways are employed for this transformation, each with distinct advantages and limitations.

The most commonly employed mechanism involves hydrogen peroxide oxidation in aqueous or acidic media [1]. This reaction proceeds through a nucleophilic attack by the amine nitrogen on the peroxide oxygen, followed by proton transfer and water elimination. The mechanism requires proton transfer from a solvent molecule to the distal oxygen of the hydroperoxide, which stabilizes the transition state and facilitates oxygen transfer [1]. Calculations indicate that without protic solvent catalysis, activation barriers are prohibitively high (approximately 50 kcal/mol), but with appropriate acid catalysis, these barriers are reduced to synthetically viable levels of 5-15 kcal/mol [1].

Meta-chloroperbenzoic acid (mCPBA) represents another widely utilized oxidation mechanism [2] [3]. The reaction proceeds through a concerted "butterfly mechanism" involving four partial bonds around the central oxygen atom. Isotopic labeling studies confirm that the oxygen incorporated into the N-oxide derives from the hydroxyl group of the peroxyacid rather than the carbonyl oxygen [2]. This mechanism exhibits high stereoselectivity and functional group tolerance, making it particularly suitable for complex molecular scaffolds.

Ozonation methods provide an alternative approach for N-oxide preparation, particularly when performed on silica gel supports [4]. The mechanism involves direct oxygen transfer from ozone to the amine nitrogen at cryogenic temperatures (-60°C). This method demonstrates excellent chemoselectivity and can be performed in a solvent-free environment, thereby avoiding complications associated with solvent degradation by ozone [4].

Enzymatic N-Oxygenation Pathways

Enzymatic N-oxygenation represents a biologically relevant pathway for Chlorpheniramine N-oxide formation, occurring primarily through flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes.

Flavin-containing monooxygenases catalyze N-oxidation through a well-characterized mechanism involving flavin adenine dinucleotide (FAD) as the prosthetic group [5] [6]. The catalytic cycle begins with NADPH-dependent reduction of FAD to FADH2, followed by reaction with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This activated oxygen species then transfers an oxygen atom to the substrate amine through an SN2-type mechanism [5]. FMO enzymes demonstrate high selectivity for tertiary amines and soft nucleophiles, with kinetic parameters typically showing Km values in the range of 0.1-5.0 mM [7].

Cytochrome P450-mediated N-oxidation occurs through the formation of Compound I, a highly reactive iron-oxo species (FeO3+) [8]. The mechanism involves substrate binding to the heme active site, followed by two sequential electron transfers from NADPH via cytochrome P450 reductase. The resulting Compound I abstracts an electron from the amine nitrogen, forming an aminium radical cation that subsequently reacts with the iron-hydroxo species to yield the N-oxide product [8]. Specific P450 isoforms show varying substrate specificities, with CYP2A6, CYP3A4, and CYP2C19 demonstrating activity toward tertiary amines including Chlorpheniramine [9].

Recent studies have identified 2-aminoethanethiol dioxygenase (ADO) as another enzymatic pathway for N-oxidation, though primarily for N-terminal cysteine residues in proteins [10]. This iron- and α-ketoglutarate-dependent enzyme operates under hypoxic conditions and represents a novel mechanism for oxygen-dependent protein stability regulation.

Chemical Synthesis Protocols

Multiple chemical synthesis protocols have been developed for the preparation of Chlorpheniramine N-oxide, each optimized for specific reaction conditions and yield requirements.

The hydrogen peroxide/acetic acid protocol represents the most economically viable approach for large-scale synthesis [11]. This method typically employs 30% hydrogen peroxide in glacial acetic acid at temperatures ranging from 50-80°C for 2-6 hours. The reaction mechanism involves protonation of the amine followed by nucleophilic attack on the peroxide oxygen. Yields typically range from 60-75%, with the primary limitation being competing side reactions including over-oxidation and substrate decomposition [11].

The mCPBA protocol offers superior selectivity and yields (80-95%) under mild reaction conditions [2] [12]. The procedure involves treating Chlorpheniramine with 1.1-1.5 equivalents of mCPBA in dichloromethane at 0-25°C for 1-4 hours. The reaction benefits from the high reactivity of the peroxyacid and the ability to control reaction temperature precisely. The primary disadvantage is the cost of mCPBA reagent and the need for careful handling due to its oxidizing properties [13].

Alternative protocols include the use of Oxone (potassium peroxymonosulfate) in acetonitrile, which provides rapid reaction times (1-3 hours) and good yields (70-85%) [14]. This method operates under mild conditions and generates environmentally benign byproducts. The hydrogen peroxide/urea adduct system offers an environmentally friendly alternative, though with somewhat lower yields (50-70%) and longer reaction times (4-12 hours) [11].

Ozonation Methods for Preparation

Ozonation represents a specialized but highly effective method for N-oxide preparation, particularly when performed using flow reactor systems with silica gel supports [4]. This approach addresses traditional limitations of ozone-mediated reactions, including poor selectivity and safety concerns.

The methodology involves adsorbing Chlorpheniramine onto silica gel particles, which are then packed into a column reactor and cooled to -60°C. Ozone is generated in situ and passed through the column for precisely controlled reaction times (typically 15 minutes). The blue coloration of adsorbed ozone provides visual confirmation of reaction progress, disappearing upon completion to leave the yellow N-oxide product [4].

The mechanism involves direct electrophilic attack of ozone on the electron-rich amine nitrogen. The low temperature and solid support system prevent over-oxidation and side reactions commonly observed in solution-phase ozonolysis. Yields for pyridine N-oxide derivatives range from 65-92%, with excellent functional group tolerance including alcohols, esters, and aromatic systems [4].

The flow reactor design enables precise control of reaction parameters including temperature, ozone concentration, and contact time. This level of control is crucial given that reaction times longer than 15 minutes result in product decomposition, while shorter times lead to incomplete conversion. The method has been successfully applied to various amine substrates, demonstrating broad applicability for N-oxide synthesis [4].

Industrial implementation of ozonation methods requires careful attention to safety protocols due to the explosive nature of ozone. Proper ventilation, temperature control, and ozone destruction systems are essential for safe operation. The method's advantages include high atom economy, absence of metal contamination, and straightforward product isolation [4].

Purification Techniques

Effective purification of Chlorpheniramine N-oxide requires consideration of its physicochemical properties, including increased polarity relative to the parent amine and potential for hydrogen bonding interactions.

Column chromatography represents the most versatile purification technique, typically employing silica gel as the stationary phase with ethyl acetate-methanol gradients (98:2 to 90:10 v/v) as the mobile phase [14]. The N-oxide functionality increases polarity significantly, requiring more polar eluent systems compared to the parent amine. Recovery rates of 70-90% are typically achieved with purities of 90-98% [14].

Recrystallization provides an economical purification method suitable for larger scales. Solvents such as ethanol or isopropanol are commonly employed, taking advantage of the N-oxide's hydrogen bonding capability [15]. The method achieves high purities (95-99%) but with moderate recovery rates (60-85%) due to product solubility in the crystallization solvent [15].

Liquid-liquid extraction can be employed for initial purification, exploiting pH-dependent solubility differences. Under acidic conditions, the N-oxide may protonate and partition into aqueous phases, while neutral conditions favor organic extraction. This method provides 80-95% recovery with 85-95% purity and is readily scalable to industrial levels [16].

Preparative high-performance liquid chromatography (HPLC) offers the highest purification efficiency (98-99.5% purity) but is limited to laboratory scales due to throughput constraints. C18 stationary phases with acetonitrile-water gradients provide excellent resolution of N-oxide products from starting materials and impurities [14].

Ion exchange chromatography exploits the basic nature of N-oxides, which can interact with cation exchange resins under appropriate pH conditions. Strong cation exchange resins achieve 90-97% purity with 75-90% recovery, making this method suitable for pilot-scale operations [14].

Analytical Verification Methods

Comprehensive analytical verification of Chlorpheniramine N-oxide structure and purity requires multiple complementary techniques due to the subtle structural differences from the parent amine.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift changes upon N-oxidation [17]. In 1H NMR, the N-methyl groups exhibit downfield shifts from approximately 2.2 ppm in Chlorpheniramine to 3.2-4.0 ppm in the N-oxide [17]. The α-carbon protons adjacent to the N-oxide nitrogen show significant deshielding effects (Δδ = 3-4 ppm downfield). 13C NMR spectroscopy reveals characteristic N-oxide effects with α-carbons experiencing downfield shifts of 8-13 ppm [17].

Mass spectrometry using electrospray ionization (ESI-MS) provides high sensitivity detection with characteristic fragmentation patterns [18]. Chlorpheniramine N-oxide produces predominantly [M+H]+ ions with minimal in-source fragmentation under ESI conditions. Tandem mass spectrometry (MS/MS) reveals diagnostic loss of water (18 mass units) and formation of [M+H-O]+ ions under atmospheric pressure chemical ionization (APCI) conditions, distinguishing N-oxides from hydroxylated metabolites [18].

Infrared (IR) spectroscopy identifies the N-O stretch vibration typically observed between 1200-1300 cm-1, providing rapid screening capability [19]. While less sensitive than other methods, IR spectroscopy offers straightforward identification when combined with other analytical techniques.

High-performance liquid chromatography with UV detection (HPLC-UV) enables quantitative analysis and purity assessment [20]. N-oxides typically exhibit longer retention times than parent amines on reverse-phase columns due to increased polarity and hydrogen bonding interactions. The method provides ng to μg level sensitivity with good specificity when optimized mobile phases are employed [20].

The titanium trichloride (TiCl3) reduction test offers a highly specific chemical verification method [21] [22]. Treatment of the N-oxide with aqueous TiCl3 quantitatively reduces the N-oxide back to the parent amine, with the reaction requiring 2 moles of TiCl3 per mole of N-oxide. This reaction provides unambiguous confirmation of N-oxide functionality and can be monitored by HPLC or other analytical methods [22].

Scale-up Considerations for Synthesis

Industrial-scale synthesis of Chlorpheniramine N-oxide requires careful consideration of process safety, economic efficiency, and environmental impact while maintaining product quality and yield.

Process safety represents the primary concern in scale-up operations, particularly when employing oxidizing agents such as hydrogen peroxide or organic peroxides [23]. Thermal stability studies indicate that most N-oxidation reactions are exothermic, requiring adequate temperature control and heat removal capacity. The heat of reaction for hydrogen peroxide oxidation is approximately -59 kJ/mol, necessitating cooling systems capable of maintaining reaction temperatures within optimal ranges [11].

Economic considerations favor hydrogen peroxide-based processes due to reagent cost and availability [11]. While mCPBA provides superior yields and selectivity, the cost differential (approximately 10-fold higher) makes it economically unfavorable for large-scale production. Process optimization studies suggest that the hydrogen peroxide/acetic acid system can achieve 70-75% yields consistently when operated under controlled conditions [11].

Environmental impact assessment indicates that hydrogen peroxide-based processes generate only water and oxygen as byproducts, minimizing waste disposal requirements [11]. In contrast, organic peroxide methods produce stoichiometric amounts of carboxylic acid byproducts requiring treatment or disposal. Solvent recovery and recycling systems become crucial for maintaining economic viability at industrial scales.

Reactor design considerations include the need for corrosion-resistant materials due to the acidic and oxidizing nature of reaction media [23]. Hastelloy or other acid-resistant alloys are typically required for reactor construction. Mixing systems must ensure adequate mass transfer while avoiding excessive mechanical stress that could promote decomposition reactions.

Quality control systems must be implemented to monitor reaction progress and product quality in real-time. Online analytical techniques such as near-infrared spectroscopy or process mass spectrometry enable continuous monitoring of conversion and impurity levels [23]. Statistical process control methods help maintain consistent product quality across multiple batches.

Microreactor technology offers potential advantages for scale-up through numbering-up strategies rather than traditional scale-up approaches [23]. The enhanced heat and mass transfer characteristics of microreactors enable precise temperature control and reduced reaction times. Multiple parallel microreactor units can achieve industrial production volumes while maintaining the process control advantages of small-scale systems.

Automated processing systems minimize human exposure to potentially hazardous reagents and improve batch-to-batch consistency [24]. Continuous processing options may provide advantages over batch operations, particularly for heat management and quality control. However, the development costs for continuous processes must be balanced against production volume requirements and market dynamics.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.8

Appearance

Off-White to Pale Yellow Solid

Melting Point

66-78°C

Wikipedia

Chlorpheniramine N-oxide

Dates

Last modified: 04-14-2024

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